Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro-
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Overview
Description
Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro- is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a phenolic hydroxyl group, a nitro group, and a dimethoxyphenyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro- typically involves the condensation of 2,5-dimethoxyaniline with 4-nitrosalicylaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro- undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated phenols and other substituted derivatives
Scientific Research Applications
Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro- involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simple phenolic compound with a hydroxyl group attached to a benzene ring.
2,5-Dimethoxyphenol: A phenolic compound with two methoxy groups at the 2 and 5 positions.
4-Nitrophenol: A phenolic compound with a nitro group at the 4 position.
Uniqueness
Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro- is unique due to the presence of both the dimethoxyphenyl imino group and the nitro group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
90284-75-6 |
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Molecular Formula |
C15H14N2O5 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
2-[(2,5-dimethoxyphenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C15H14N2O5/c1-21-12-4-6-15(22-2)13(8-12)16-9-10-7-11(17(19)20)3-5-14(10)18/h3-9,18H,1-2H3 |
InChI Key |
RAKCKVWEBJWDQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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